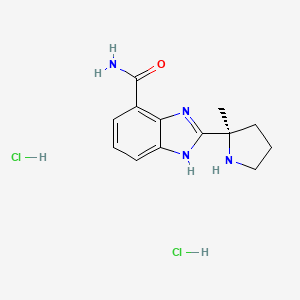

![molecular formula C25H29BrN4O2 B611731 (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide CAS No. 1246303-14-9](/img/structure/B611731.png)

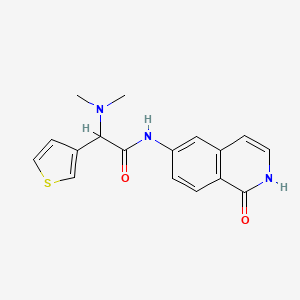

(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU0359595 has been shown to selectively inhibit the PLD1 isoform at nM levels (see data below).

VU0359595, also known as ML-270 and CID-53361951, is an inhibitor of PLD1 (IC50 = 3.7 nM). Downregulation of PLD1 and exposure to the PLD1 inhibitor VU0359595 attenuated PLD activity and strongly reduced the mitogenic activity of serum and IGF-1. Phospholipase D is a target for inhibition of astroglial proliferation by ethanol.

科学的研究の応用

Phospholipase D1 Inhibition

VU0359595 is a potent and selective pharmacological inhibitor of phospholipase D1 (PLD1) with an IC50 of 3.7 nM . It is over 1700-fold selective for PLD1 over PLD2 .

Cancer Research

VU0359595 has been used in cancer research. It helps to block phospholipase D (PLD), which in turn reduces deoxyribonucleoside triphosphate (dNTP) biosynthesis in glioma models .

Diabetes Research

The compound’s ability to inhibit PLD1 has made it a valuable tool in diabetes research. By blocking PLD1, VU0359595 can potentially influence insulin signaling pathways .

Neurodegenerative Diseases

VU0359595 may also have applications in the study of neurodegenerative diseases. The inhibition of PLD1 could potentially impact neuronal signaling and function .

Inflammatory Diseases

In the context of inflammatory diseases, VU0359595’s inhibition of PLD1 might affect the production of certain inflammatory mediators .

Regulated Exocytosis

VU0359595 has been used as a PLD2 inhibitor to quantitatively address functional and molecular aspects of the involvement of PLD-derived phosphatidic acid (PA) in regulated exocytosis .

Knockout Mice Studies

The compound has been used as a PLD1 inhibitor to treat knockout mice to study its effects on them .

Other Potential Applications

Given its selective inhibition of PLD1, VU0359595 may have other potential applications in various fields of biomedical research .

作用機序

VU0359595

, also known as (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide or ML270 , is a potent and selective pharmacological inhibitor of the enzyme phospholipase D1 (PLD1) . Here is a detailed analysis of its mechanism of action:

Target of Action

The primary target of VU0359595 is the enzyme phospholipase D1 (PLD1) . PLD1 is involved in various physiological processes including membrane trafficking, cytoskeletal reorganization, receptor-mediated endocytosis, exocytosis, and cell migration .

Mode of Action

VU0359595 selectively inhibits the PLD1 isoform at nanomolar levels .

Biochemical Pathways

VU0359595 affects the mTOR/NF-κB signaling pathway . By inhibiting PLD1, VU0359595 can suppress this pathway, which plays a crucial role in cell proliferation, survival, and differentiation.

Result of Action

VU0359595 can enhance growth inhibition, decrease mitochondrial membrane potentials (MMPs), and ATP levels of cells treated with other drugs . It also strengthens drug-induced apoptosis via activating caspase-8, caspase-9, caspase-3, and down-regulating the expressions of anti-apoptosis proteins BCL-2 .

Action Environment

Factors such as the presence of other drugs (eg, bortezomib), cell type, and disease state (eg, multiple myeloma) can potentially influence its action, efficacy, and stability .

特性

IUPAC Name |

(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVNNLRZCJAYTQ-ORYQWCPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of VU0359595 and how does it impact cancer cells?

A: VU0359595 is a selective inhibitor of Phospholipase D1 (PLD1). [, , ] While it doesn't directly induce apoptosis in multiple myeloma cells, VU0359595 significantly enhances the antitumor effects of bortezomib, a proteasome inhibitor. [] This is achieved through the inhibition of the mTOR/NF-κB signaling pathway, a critical pathway for cell survival and proliferation. []

Q2: How does VU0359595 affect the efficacy of bortezomib in multiple myeloma cells?

A: Studies show that VU0359595 potentiates the antitumor effects of bortezomib by enhancing growth inhibition and decreasing mitochondrial membrane potential (MMP) and ATP levels in multiple myeloma cells. [] Furthermore, it strengthens bortezomib-induced apoptosis by activating caspases (8, 9, 3) and downregulating the anti-apoptotic protein BCL-2. []

Q3: Beyond cancer, what other therapeutic potential does VU0359595 hold?

A: Research indicates that VU0359595 can prevent the loss of phagocytic function in retinal pigment epithelium (RPE) cells exposed to high glucose levels, a condition associated with diabetic retinopathy. [] This protective effect is linked to the compound's ability to prevent oxidative stress induced by high glucose. []

Q4: Has VU0359595 shown any potential in targeting venomous effects?

A: Molecular docking and dynamics studies have demonstrated that VU0359595 can bind to and inhibit the activity of recombinant brown spider venom phospholipase-D (LiRecDT1). [] This inhibition was observed both in enzymatic assays and in biological assays measuring the venom's hemolytic, dermonecrotic, and inflammatory activities. [] These findings suggest that VU0359595, or derivatives thereof, could potentially be developed as a treatment for loxoscelism, the clinical syndrome caused by brown spider bites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)